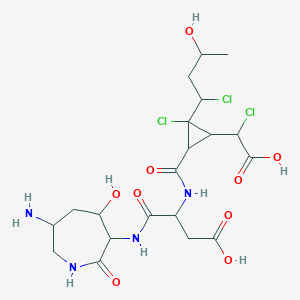

Peritoxin A

Description

Properties

CAS No. |

145585-98-4 |

|---|---|

Molecular Formula |

C20H29Cl3N4O9 |

Molecular Weight |

575.8 g/mol |

IUPAC Name |

4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H29Cl3N4O9/c1-6(28)2-10(21)20(23)12(14(22)19(35)36)13(20)17(33)26-8(4-11(30)31)16(32)27-15-9(29)3-7(24)5-25-18(15)34/h6-10,12-15,28-29H,2-5,24H2,1H3,(H,25,34)(H,26,33)(H,27,32)(H,30,31)(H,35,36) |

InChI Key |

BCPPKCDYZCXCGK-UHFFFAOYSA-N |

SMILES |

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl)O |

Canonical SMILES |

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl)O |

Synonyms |

peritoxin A |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of Peritoxin A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Peritoxin A, a host-selective phytotoxin produced by the fungus Periconia circinata. This document is intended for researchers, scientists, and drug development professionals interested in the chemical structure, biological activity, and mechanism of action of this potent mycotoxin.

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₉Cl₃N₄O₉ | PubChem |

| IUPAC Name | 4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid | PubChem |

| CAS Number | 145585-98-4 | PubChem |

| Molecular Weight | 575.8 g/mol | PubChem |

Biological Activity and Quantitative Data

| Assay | Endpoint | Concentration | Source |

| Phytotoxicity | Host-selective toxicity | 1.0 ng/mL (~1.74 nM) | [1][5] |

| Root Growth Inhibition | Inhibition of primary root growth | 5 - 500 nM | [4] |

| Electrolyte Leakage | Induction of electrolyte leakage | 5 - 500 nM | [4] |

| Mitosis Inhibition | Cessation of mitosis | 5 - 500 nM | [4] |

Experimental Protocols

The isolation, identification, and characterization of this compound involve a series of sophisticated biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of this compound

This compound is isolated from the culture filtrates of pathogenic strains of Periconia circinata. A general workflow for its purification is as follows:

-

Fungal Culture: Pathogenic (Tox+) strains of P. circinata are cultured in a suitable liquid medium.

-

Filtration: The culture is filtered to separate the fungal mycelia from the culture broth containing the secreted toxins.

-

Extraction: The culture filtrate is extracted with a suitable organic solvent to partition the toxins.

-

Chromatographic Separation: The crude extract is subjected to multiple rounds of chromatography for purification. High-performance liquid chromatography (HPLC) is a key technique used in the final purification steps.

Analytical Characterization: HPLC-DAD and HPLC-MS

The identification and quantification of this compound are typically performed using HPLC coupled with a photodiode array detector (DAD) and a mass spectrometer (MS).

-

HPLC-DAD Analysis:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid, is employed for optimal separation.

-

Detection: The DAD is used to monitor the absorbance of the eluting compounds, with this compound having a characteristic UV spectrum. In a typical analysis, this compound (PtxA) elutes at approximately 12.1 minutes.[1]

-

-

HPLC-MS Analysis:

-

Ionization: Electrospray ionization (ESI) is a suitable method for generating ions of this compound.

-

Mass Analyzer: A quadrupole mass spectrometer can be used for the detection and quantification of the toxin.

-

Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of this compound.

-

Bioassays for Toxin Activity

Root Growth Inhibition Assay:

-

Seed Germination: Seeds of susceptible and resistant sorghum genotypes are surface-sterilized and germinated in the dark.

-

Toxin Treatment: Seedlings with primary roots of a defined length are transferred to solutions containing various concentrations of purified this compound (e.g., 5-500 nM) or control solutions.

-

Incubation: The seedlings are incubated under controlled conditions for a specified period (e.g., 24-48 hours).

-

Measurement: The length of the primary root is measured, and the inhibition of root growth in the toxin-treated seedlings is calculated relative to the control group.

Electrolyte Leakage Assay:

-

Tissue Preparation: Root tips or leaf discs from susceptible and resistant sorghum seedlings are excised.

-

Toxin Exposure: The plant tissues are incubated in a solution containing this compound at a specific concentration (e.g., 5-500 nM).

-

Conductivity Measurement: The electrical conductivity of the surrounding solution is measured at various time points. An increase in conductivity indicates leakage of electrolytes from damaged cells.

-

Data Analysis: The rate of electrolyte leakage from toxin-treated tissues of susceptible and resistant genotypes is compared to assess the toxin's effect on cell membrane integrity.

Proposed Mechanism of Action and Signaling Pathway

The current understanding of this compound's mechanism of action suggests that it interacts with a specific target in susceptible sorghum genotypes, leading to a signaling cascade that results in cell death.

It is proposed that this compound interacts with a proteinaceous receptor located on or near the cell surface of susceptible sorghum cells.[4] This interaction is thought to disrupt a signal transduction pathway, leading to altered gene expression.[4][6] A key downstream effect is the enhanced synthesis of a group of 16-kDa proteins.[4][6] The upregulation of these proteins is correlated with the visible symptoms of the disease and cell death, as evidenced by electrolyte leakage.[4]

Below is a diagram illustrating the proposed signaling pathway for this compound.

References

- 1. protocols.io [protocols.io]

- 2. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Quantification of Plant Cell Death by Electrolyte Leakage Assay. | Semantic Scholar [semanticscholar.org]

- 4. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

Peritoxin A: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peritoxin A, a host-selective toxin produced by the fungal pathogen Periconia circinata, stands as a significant molecule in the study of plant-pathogen interactions. This technical guide provides an in-depth exploration of the discovery, origin, and biological activity of this compound. It is designed to serve as a comprehensive resource, detailing the scientific journey from its initial isolation to the current understanding of its molecular mechanisms. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Origin

Initial Identification

This compound was first isolated and characterized in 1992 by Macko and his colleagues from culture filtrates of the fungus Periconia circinata.[1] This discovery was a culmination of research into "milo disease," a root and crown rot affecting certain genotypes of Sorghum bicolor. Early studies had indicated that a toxic metabolite produced by the fungus was responsible for the disease symptoms. It was observed that only pathogenic, toxin-producing (Tox+) strains of P. circinata could cause the disease, highlighting the critical role of the toxin in its pathogenicity.

Producing Organism

The exclusive source of this compound is the soil-borne fungus Periconia circinata. Specifically, only the pathogenic strains, designated as Tox+, are capable of synthesizing this mycotoxin. Non-pathogenic (Tox-) strains of the fungus exist and are morphologically indistinguishable from the Tox+ strains, but they lack the genetic machinery required for peritoxin production.

Structural Elucidation

The determination of this compound's structure was a significant step in understanding its function. Through a combination of instrumental analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation studies, Macko et al. revealed its complex chemical architecture.[1] this compound is a hybrid molecule, comprising a chlorinated polyketide and a peptide component. This unique structure is crucial for its selective toxicity. Along with this compound, the researchers also identified related compounds, including Peritoxin B and the biologically inactive periconins, from the fungal cultures.[1]

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its fundamental properties.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₉Cl₃N₄O₉ | |

| Molecular Weight | 575.8 g/mol | |

| Biological Activity (Concentration Range) | 5 - 500 nM | [1] |

| Toxicity (Host-Selective) | Selectively toxic to Sorghum bicolor genotypes carrying the dominant Pc gene | [1] |

Experimental Protocols

Fungal Culture and Toxin Production

A detailed methodology for the cultivation of Periconia circinata and the subsequent production of this compound is outlined below. This protocol is foundational for obtaining the toxin for further study.

Objective: To cultivate Toxin-producing (Tox+) strains of Periconia circinata for the production of this compound.

Materials:

-

Periconia circinata (Tox+ strain) culture

-

Modified Fries' medium

-

Yeast extract

-

Sterile culture flasks or bottles

-

Shaker incubator

Procedure:

-

Prepare the modified Fries' liquid medium supplemented with 0.1% yeast extract.

-

Sterilize the medium by autoclaving.

-

Inoculate the sterile medium with a culture of P. circinata (Tox+ strain).

-

Incubate the cultures in a shaker incubator at a controlled temperature (typically 25-28°C) for a designated period (e.g., 14-21 days) to allow for fungal growth and toxin accumulation in the culture filtrate.

-

After the incubation period, separate the fungal mycelium from the culture filtrate by filtration. The filtrate contains the crude this compound.

Isolation and Purification of this compound

The following protocol details the steps for isolating and purifying this compound from the fungal culture filtrate using High-Performance Liquid Chromatography (HPLC).

Objective: To isolate and purify this compound from the crude culture filtrate.

Materials:

-

Crude culture filtrate containing this compound

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a reverse-phase column (e.g., C18)

-

Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

-

Fraction collector

-

Lyophilizer

Procedure:

-

Solid-Phase Extraction (Pre-purification):

-

Pass the crude culture filtrate through a C18 SPE cartridge to concentrate the toxin and remove polar impurities.

-

Wash the cartridge with water.

-

Elute the toxin with methanol or acetonitrile.

-

Evaporate the solvent to obtain a concentrated crude extract.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude extract in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Inject the sample into the HPLC system.

-

Perform a gradient elution using a mobile phase consisting of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B). A typical gradient might run from 10% B to 90% B over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Collect the fractions corresponding to the this compound peak.

-

-

Purity Confirmation and Lyophilization:

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain pure this compound as a solid.

-

Sorghum Root Growth Inhibition Assay

This bioassay is a quantitative method to determine the biological activity of this compound by measuring its effect on the root growth of susceptible sorghum seedlings.

Objective: To quantify the inhibitory effect of this compound on the root growth of susceptible Sorghum bicolor.

Materials:

-

Seeds of susceptible (PcPc) and resistant (pcpc) sorghum genotypes

-

Sterile petri dishes or multi-well plates

-

Filter paper

-

Purified this compound

-

Sterile water (control)

-

Growth chamber with controlled light and temperature

Procedure:

-

Surface-sterilize the sorghum seeds.

-

Place the seeds on sterile, moist filter paper in petri dishes or the wells of a multi-well plate.

-

Prepare a series of dilutions of this compound in sterile water.

-

Add the this compound solutions (and a sterile water control) to the respective petri dishes or wells.

-

Incubate the seeds in a growth chamber under controlled conditions (e.g., 12-hour photoperiod, 25°C) for a defined period (e.g., 3-5 days).

-

After the incubation period, measure the length of the primary root of each seedling.

-

Calculate the percentage of root growth inhibition for each concentration of this compound compared to the control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of root growth) by plotting the percentage of inhibition against the toxin concentration.

Mechanism of Action and Biological Pathways

Host-Selective Toxicity and the Pc Gene

The toxicity of this compound is highly specific to sorghum genotypes that carry the semi-dominant susceptibility gene, Pc.[1] Genotypes that are homozygous for the recessive allele (pcpc) are resistant to the toxin and the fungus. This genetic evidence strongly suggests that the Pc gene product is the primary target of this compound.

Proposed Signaling Pathway

While the complete signaling cascade is still under investigation, current evidence points to a mechanism involving a cell surface receptor and a subsequent signal transduction pathway that leads to cell death.

The proposed mechanism begins with the binding of this compound to a putative receptor on the plasma membrane of susceptible sorghum cells, which is likely the protein product of the Pc gene. This binding event is thought to trigger a downstream signal transduction cascade, leading to a series of cellular responses, including electrolyte leakage (such as potassium ion efflux) and ultimately culminating in programmed cell death, which manifests as the symptoms of milo disease.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. It is hypothesized to be synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.

The proposed pathway begins with the activation of amino acid and acyl-CoA precursors by the NRPS and PKS enzymes, respectively. These enzymes then catalyze the stepwise condensation of these building blocks to form a peptide-polyketide hybrid intermediate. Subsequent modifications, most notably a series of chlorination events, are believed to be essential for the biological activity of the final this compound molecule. The inactive periconins are thought to be shunt metabolites or precursors in this pathway.

Conclusion

This compound remains a molecule of significant interest in the fields of phytopathology, biochemistry, and molecular biology. Its discovery and the elucidation of its structure have provided valuable insights into the intricate chemical warfare that occurs between plants and their pathogens. The high degree of host selectivity, governed by a single gene in the host plant, makes the this compound-Sorghum bicolor interaction a model system for studying the molecular basis of plant disease susceptibility and resistance. Further research into the precise nature of the this compound receptor, the downstream signaling events, and the genetic regulation of its biosynthesis in Periconia circinata will undoubtedly uncover new fundamental principles of host-pathogen interactions and may pave the way for novel strategies in crop protection and drug development.

References

Periconia circinata as a Source of Peritoxin A: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of Periconia circinata as a source of the host-selective phytotoxin, Peritoxin A. It is intended for researchers, scientists, and drug development professionals interested in the biology, chemistry, and mechanism of action of this potent mycotoxin. This document details the production of this compound, comprehensive experimental protocols for its isolation and analysis, and the current understanding of its molecular signaling pathways in susceptible sorghum genotypes. Quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

Periconia circinata is a soil-borne fungus known to cause milo disease in susceptible genotypes of sorghum (Sorghum bicolor). The pathogenicity of specific strains is directly linked to their ability to produce a family of low-molecular-weight, chlorinated hybrid peptide-polyketide toxins known as peritoxins.[1][2][3] this compound is the principal bioactive compound, exhibiting high toxicity at nanomolar concentrations.[2]

The host-selective nature of this compound, where its toxicity is dependent on a single semi-dominant gene (Pc) in the host plant, makes it a valuable tool for studying host-pathogen interactions, signal transduction, and programmed cell death in plants.[1][2] This guide synthesizes the available scientific literature to provide a practical resource for the study of this compound.

This compound and Related Metabolites: Production and Yield

Pathogenic (Tox+) strains of P. circinata produce this compound and several related metabolites in culture. The production of these compounds is highly dependent on the culture conditions. Optimal production is typically achieved in stale, standing liquid cultures rather than in aerated shake cultures. The use of modified Fries' medium supplemented with yeast extract has been shown to be effective.[2]

Table 1: Quantitative Yield of this compound and Related Metabolites from P. circinata Culture

| Compound | Average Yield (mg/L) | Chemical Class | Biological Activity |

| This compound | 4.0 | Chlorinated Peptide-Polyketide | Host-selective toxin |

| Peritoxin B | 2.0 | Chlorinated Peptide-Polyketide | Host-selective toxin |

| Circinatin | 10.0 | Polyketide | Inactive precursor |

| Periconin A | 0.5 | Peptide-Polyketide | Inactive |

| Periconin B | 0.5 | Peptide-Polyketide | Inactive |

Data compiled from Macko et al. (1992).[2]

Table 2: Detection Limits of Peritoxins and Precursors by HPLC-DAD

| Compound | Detection Limit (µg) |

| This compound (PtxA) | 0.1 |

| Peritoxin B (PtxB) | 0.1 |

| PGA (precursor) | 0.2 |

| Circinatin | 0.05 |

| 7-Cl-Circinatin | 0.25 |

Data from Churchill et al. (2001).[3]

Experimental Protocols

This section provides detailed methodologies for the cultivation of P. circinata, and the extraction, purification, and analysis of this compound.

Fungal Culture and Toxin Production

-

Fungal Strain: Use a pathogenic (Tox+) strain of Periconia circinata.

-

Inoculum Preparation: Grow the fungus on potato dextrose agar (PDA) plates at 25°C in the dark until sufficient mycelial growth is observed.

-

Liquid Culture:

-

Prepare a modified Fries' liquid medium supplemented with 0.1% yeast extract.

-

Dispense 100 mL of the medium into 400-mL narrow-mouth glass prescription bottles.

-

Autoclave to sterilize.

-

Inoculate each bottle with several agar plugs (5-mm diameter) from the PDA culture.

-

Incubate as stationary cultures at room temperature (approx. 25°C) in the dark.

-

-

Harvesting: Maximal production of peritoxins is typically observed after 12-20 days of incubation.[3] Harvest the culture fluid by filtration through cheesecloth to remove the mycelial mat.

Extraction and Preparative Purification of this compound

-

Initial Extraction: The culture filtrate can be used directly for initial purification steps. For concentration, the filtrate can be lyophilized or extracted with an organic solvent like ethyl acetate.

-

Preparative Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 plates.

-

Sample Application: Apply the concentrated extract as a band onto the TLC plate.

-

Mobile Phase: Develop the plate using a solvent system of 2-propanol:acetonitrile:water (3:2:1, v/v/v).[2]

-

Visualization: Visualize the separated bands under UV light or by using a chlorine/o-tolidine reagent.

-

Elution: Scrape the silica band corresponding to this compound and elute the toxin from the silica using a polar solvent such as methanol or acetone.

-

Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Analytical High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of this compound in culture filtrates and purified samples.

-

Sample Preparation: Centrifuge the culture fluid to remove any remaining fungal cells and debris. The supernatant can be directly injected for analysis.[3]

-

HPLC System: A standard HPLC system equipped with a photodiode array detector (DAD) is suitable.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Distilled water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: 3% to 60% Mobile Phase B over 60 minutes.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Monitor at a suitable wavelength (e.g., 220 nm).

-

-

Expected Retention Time: this compound typically elutes at approximately 12.1 minutes under these conditions.[3]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the production, purification, and analysis of this compound.

Proposed Signaling Pathway of this compound in Sorghum

Caption: Proposed signaling cascade for this compound-induced toxicity in susceptible sorghum.

Mechanism of Action and Signaling

This compound acts as a potent elicitor of a defense-like response that ultimately leads to cell death in susceptible sorghum plants. The current understanding of its mechanism of action points to a receptor-mediated signal transduction pathway.

-

Recognition: The process is initiated by the binding of this compound to a putative proteinaceous receptor located on or near the surface of the plant cell.[2] The specificity of this interaction is governed by the host's Pc gene, which suggests that the receptor may be the product of this gene or a protein whose function is controlled by it.[1]

-

Signal Transduction: Following receptor binding, a signal is transduced across the plasma membrane. Studies have shown that inhibitors of protein kinase C (PKC) can protect sorghum seedlings from the toxic effects of this compound, strongly implicating the involvement of a PKC-like kinase cascade in the downstream signaling process.[2]

-

Downstream Effects: The activation of this signaling cascade leads to significant alterations in gene expression. A hallmark of this compound toxicity is the rapid and enhanced synthesis of a group of 16-kDa proteins and their corresponding mRNAs.[2] While the precise function of these proteins is not fully elucidated, their induction is correlated with the onset of cellular damage.

-

Physiological Response: The culmination of this signaling pathway is the manifestation of disease symptoms, which include the inhibition of primary root growth, cessation of mitosis, and a loss of membrane integrity leading to electrolyte leakage.[2]

Conclusion

This compound from Periconia circinata remains a significant subject of interest for its role in plant pathology and as a molecular probe for dissecting plant signaling pathways. This guide provides a foundational framework for researchers, encompassing methodologies for its production and analysis, and a summary of its mode of action. Future research aimed at identifying the specific this compound receptor and elucidating the precise roles of the downstream signaling components, including the 16-kDa proteins, will be crucial for a complete understanding of this fascinating host-selective toxin.

References

An In-depth Technical Guide to the Mechanism of Action of Peritoxin A

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peritoxin A is a host-selective toxin produced by the fungal pathogen Periconia circinata, the causative agent of milo disease in sorghum (Sorghum bicolor). This toxin is the primary determinant of the pathogen's virulence, exhibiting its effects exclusively in sorghum genotypes that possess the semi-dominant susceptibility gene, Pc. The mechanism of action of this compound is multifaceted, culminating in programmed cell death (PCD) in susceptible host cells. The toxin is a low-molecular-weight, chlorinated peptide-polyketide hybrid. Initial physiological responses to the toxin include the induction of electrolyte leakage; however, this is not the primary cytotoxic event. A more critical aspect of its mode of action is the alteration of host gene expression, notably the enhanced synthesis of a specific set of 16-kDa proteins. It is hypothesized that this compound interacts with a proteinaceous receptor at or near the cell surface, triggering a signal transduction cascade that ultimately leads to PCD. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, available quantitative data, and methodologies for its study.

Introduction

Periconia circinata is a soil-borne fungus that causes milo disease, a significant threat to sorghum production. The pathogenicity of this fungus is intrinsically linked to its ability to produce a suite of host-selective toxins, of which this compound is a major component. The remarkable specificity of this compound for sorghum genotypes carrying the Pc gene makes it a valuable tool for studying host-pathogen interactions and the genetic basis of plant disease susceptibility. Understanding the molecular mechanism of this toxin is crucial for the development of resistant sorghum cultivars and for potentially harnessing its cytotoxic properties for other applications.

Chemical Structure of this compound

This compound is a complex hybrid molecule consisting of a peptide and a chlorinated polyketide moiety. Its chemical formula is C₂₀H₂₉Cl₃N₄O₉, and its IUPAC name is 4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid[1].

Chemical Structure of this compound

Caption: A simplified block representation of the hybrid structure of this compound.

Mechanism of Action

The mode of action of this compound is a multi-step process that begins with the recognition of the toxin by susceptible sorghum cells and culminates in cell death.

Host Specificity and the Pc Gene

The activity of this compound is entirely dependent on the presence of the Pc gene in the sorghum host.[2] This gene confers susceptibility to P. circinata and sensitivity to the toxin. Sorghum genotypes lacking this gene (pc/pc) are resistant to the fungus and insensitive to this compound. This strongly suggests that the Pc gene product is, or is a key component of, the receptor for this compound. The exact nature of the Pc gene product is a subject of ongoing research.

Initial Cellular Effects: Electrolyte Leakage

One of the earliest detectable physiological responses of susceptible sorghum cells to this compound is an increase in plasma membrane permeability, leading to the leakage of electrolytes. However, experimental evidence suggests that electrolyte leakage is not the direct cause of cell death.[3] Pre-treatment of susceptible seedlings with low concentrations of the toxin can prevent electrolyte leakage upon subsequent exposure to high concentrations, yet the seedlings still develop disease symptoms at a normal rate.[3] This indicates that while membrane destabilization occurs, it is likely a secondary effect rather than the primary mechanism of toxicity.

Alteration of Gene Expression: The 16-kDa Proteins

A key event in the mechanism of action of this compound is the specific and rapid alteration of gene expression in susceptible sorghum cells. The toxin induces an enhanced synthesis of a group of 16-kDa proteins and their corresponding mRNAs.[4] This upregulation of protein synthesis is a critical step in the pathway leading to cell death. Interestingly, treatment with mercury can also induce the expression of these 16-kDa proteins and cause disease-like symptoms, suggesting a causal relationship between the accumulation of these proteins and the observed cytotoxicity.[4]

Signal Transduction and Programmed Cell Death (PCD)

It is proposed that this compound interacts with a proteinaceous receptor, likely located on or near the cell surface.[4] This interaction is thought to trigger a downstream signal transduction pathway that ultimately leads to programmed cell death (PCD). The protection against toxin-induced effects by inhibitors of protein and RNA synthesis, as well as protein kinase C inhibitors, supports the involvement of a signaling cascade.[4] While the specific components of this signaling pathway in sorghum have not been fully elucidated, it is likely to involve a cascade of protein phosphorylation and other signaling events that converge on the activation of PCD.

Quantitative Data

The available quantitative data on the biological activity of this compound is limited but clearly demonstrates its high potency and specificity.

| Parameter | Value (Susceptible Genotype) | Value (Resistant Genotype) | Reference |

| Root Growth Inhibition (50%) | 1 ng/ml | No effect at 2 µg/ml | [1][5] |

Experimental Protocols

Root Growth Inhibition Bioassay

This assay is used to quantify the biological activity of this compound and to assess host selectivity.

-

Seed Germination: Seeds of susceptible and resistant sorghum genotypes are surface-sterilized and germinated in the dark on moist filter paper at 25°C for 24-48 hours until primary roots are a few millimeters in length.

-

Toxin Exposure: Seedlings are transferred to petri dishes containing a buffered solution (e.g., 0.01 M KH₂PO₄) with varying concentrations of this compound. Control seedlings are placed in the buffer solution without the toxin.

-

Incubation: The petri dishes are incubated in the dark at 25°C for 48 hours.

-

Measurement: The length of the primary root of each seedling is measured. The concentration of this compound that causes a 50% reduction in root growth compared to the control is determined for both susceptible and resistant genotypes.[5]

Electrolyte Leakage Assay

This assay measures the extent of plasma membrane damage caused by this compound.

-

Tissue Preparation: Root tips or leaf discs from susceptible and resistant sorghum seedlings are excised and washed thoroughly with deionized water.

-

Toxin Treatment: The plant tissues are submerged in a solution containing a known concentration of this compound. Control tissues are placed in a solution without the toxin.

-

Conductivity Measurement: The electrical conductivity of the surrounding solution is measured at various time points using a conductivity meter. An increase in conductivity indicates the leakage of electrolytes from the cells.

Analysis of 16-kDa Protein Synthesis

This protocol is designed to detect the toxin-induced changes in protein expression.

-

In Vivo Labeling: Root tips from susceptible and resistant seedlings are incubated in a solution containing this compound, along with a radiolabeled amino acid (e.g., ³H-leucine). Control tissues are treated similarly but without the toxin.

-

Protein Extraction: Total proteins are extracted from the treated and control tissues.

-

Gel Electrophoresis: The extracted proteins are separated by size using one-dimensional (SDS-PAGE) or two-dimensional gel electrophoresis.

-

Fluorography/Autoradiography: The gel is treated with a scintillant and exposed to X-ray film to visualize the radiolabeled proteins. A selective increase in the radioactivity of a 16-kDa protein band in the toxin-treated susceptible sample indicates enhanced synthesis.[3]

-

In Vitro Translation: Total RNA is extracted from toxin-treated and control root tips. This RNA is then used in a cell-free protein synthesis system (e.g., wheat germ extract or rabbit reticulocyte lysate) with radiolabeled amino acids. The resulting proteins are analyzed by gel electrophoresis and fluorography to confirm that the increased protein synthesis is due to an increase in the corresponding mRNA levels.[3]

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway for this compound in susceptible sorghum cells.

Experimental Workflow for 16-kDa Protein Analysis

Caption: Workflow for detecting enhanced protein synthesis induced by this compound.

Conclusion and Future Directions

This compound is a potent host-selective toxin that acts through a complex mechanism involving a putative receptor, a signal transduction pathway, and the alteration of gene expression, ultimately leading to programmed cell death in susceptible sorghum genotypes. While the key physiological effects have been characterized, significant gaps in our understanding remain. Future research should focus on:

-

Identification and characterization of the this compound receptor: Cloning and functional analysis of the Pc gene are essential to confirm its role as the toxin's receptor.

-

Elucidation of the signal transduction pathway: Identifying the specific kinases, second messengers, and other signaling molecules involved in the pathway will provide a more complete picture of the toxin's mode of action.

-

Functional analysis of the 16-kDa proteins: Determining the precise role of these proteins in the cell death process is a critical next step.

A deeper understanding of the mechanism of action of this compound will not only advance our knowledge of plant-pathogen interactions but may also open up new avenues for the development of novel disease control strategies and biotechnological applications.

References

- 1. This compound | C20H29Cl3N4O9 | CID 132732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Peritoxin B | C20H29Cl3N4O8 | CID 122791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "Genetic mapping of the Pc gene in sorghum" by Tso-Ching Lee [docs.lib.purdue.edu]

- 4. Peroxiredoxins and the Regulation of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of caspase-mediated apoptosis by peroxynitrite in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Biological Activity of Chlorinated Peptides with a Focus on Peritoxin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated peptides represent a unique class of natural products with potent biological activities. Among these, Peritoxin A, a host-selective toxin produced by the fungus Periconia circinata, serves as a compelling case study. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its effects on susceptible sorghum genotypes. This document details its mechanism of action, summarizes quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes its proposed signaling pathway. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, plant pathology, and drug discovery.

Introduction to this compound and Chlorinated Peptides

This compound is a low-molecular-weight, chlorinated peptide-polyketide hybrid molecule.[1][2][3][4] It is a key virulence factor for Periconia circinata, the causative agent of milo disease in sorghum (Sorghum bicolor).[1][4] The toxicity of this compound is highly specific to sorghum genotypes carrying the semi-dominant Pc gene, making it a valuable tool for studying host-pathogen interactions and plant signaling pathways.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects on susceptible sorghum plants, ultimately leading to cell death and disease symptoms. Its primary mechanism of action is believed to involve the recognition by a specific receptor on the plant cell surface, which triggers a downstream signaling cascade, leading to altered gene expression and physiological responses.

Physiological Effects

At nanomolar concentrations (5–500 nM), this compound induces a variety of physiological and biochemical changes in susceptible sorghum seedlings, including:

-

Inhibition of root growth and mitosis: this compound treatment halts root elongation and cell division.

-

Induction of electrolyte leakage: The toxin compromises cell membrane integrity, leading to the leakage of ions.

-

Enhanced synthesis of 16-kDa proteins: A hallmark of this compound toxicity is the specific and significant increase in the synthesis of a group of four 16-kDa proteins.[2]

Proposed Signaling Pathway

The current hypothesis for this compound's mechanism of action suggests the involvement of a signal transduction pathway. Evidence points towards the interaction of this compound with a proteinaceous receptor at the cell surface. This interaction is thought to activate a signaling cascade that may involve a protein kinase C (PKC)-like enzyme, leading to changes in gene expression, including the upregulation of the 16-kDa proteins.

Caption: Proposed signaling pathway for this compound in susceptible sorghum cells.

Quantitative Data

| Biological Effect | Effective Concentration (this compound) | Plant Species | Genotype |

| Inhibition of Primary Root Growth | 5–500 nM | Sorghum bicolor | Susceptible (Pc) |

| Induction of Electrolyte Leakage | 5–500 nM | Sorghum bicolor | Susceptible (Pc) |

| Enhanced Synthesis of 16-kDa Proteins | 5–500 nM | Sorghum bicolor | Susceptible (Pc) |

| Reproduction of Disease Symptoms | 5–500 nM | Sorghum bicolor | Susceptible (Pc) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage by quantifying the leakage of electrolytes from plant tissues.

Workflow:

Caption: Workflow for the electrolyte leakage assay.

Detailed Steps:

-

Plant Material: Germinate seeds of a susceptible sorghum genotype in the dark for 3-4 days.

-

Sample Collection: Excise the terminal 1-2 cm of the primary roots.

-

Washing: Rinse the excised roots thoroughly with deionized water to remove any surface contaminants and electrolytes from damaged cells at the cut surface.

-

Treatment: Place a known weight of root segments (e.g., 0.1 g) into a test tube containing a specific volume of deionized water (e.g., 10 mL). Add this compound to the desired final concentration. Use deionized water without the toxin as a negative control.

-

Incubation: Incubate the tubes at room temperature with gentle shaking.

-

Conductivity Measurement: At various time points (e.g., 0, 1, 2, 4, 6 hours), measure the electrical conductivity of the solution using a conductivity meter.

-

Total Electrolyte Measurement: After the final time point, autoclave or boil the samples for 15-20 minutes to cause complete cell lysis and release of all electrolytes. Cool the samples to room temperature and measure the final conductivity.

-

Calculation: Express the electrolyte leakage as a percentage of the total conductivity.

In Vivo Protein Synthesis Analysis

This method is used to assess the effect of this compound on protein synthesis, specifically looking for the induction of the 16-kDa proteins.

Workflow:

Caption: Workflow for in vivo protein synthesis analysis.

Detailed Steps:

-

Plant Material and Treatment: Use excised root tips from susceptible sorghum seedlings as described in the electrolyte leakage assay. Incubate the root tips in a buffer solution containing this compound at the desired concentration.

-

Radiolabeling: After a specific period of toxin treatment, add a radiolabeled amino acid, such as [³⁵S]-methionine or [³H]-leucine, to the incubation buffer.

-

Incorporation: Allow the roots to incubate with the radiolabel for a defined period (e.g., 2-4 hours) to allow for the incorporation of the labeled amino acid into newly synthesized proteins.

-

Protein Extraction: After the labeling period, wash the roots thoroughly to remove unincorporated radiolabel. Homogenize the tissue in a suitable protein extraction buffer.

-

Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

-

SDS-PAGE and Autoradiography: Separate the proteins by one-dimensional or two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Dry the gel and expose it to X-ray film (autoradiography) to visualize the newly synthesized, radiolabeled proteins. The appearance of a prominent band or spots at approximately 16 kDa in the this compound-treated samples, which is absent or much weaker in the control, indicates the induction of these specific proteins.

Biological Activity in Animal Cells

Currently, there is a lack of publicly available data on the biological activity of this compound in animal cells. The high host selectivity of this toxin suggests that its effects may be limited to specific plant species possessing the corresponding susceptibility gene. However, the potential for off-target effects, a crucial aspect for drug development, remains an open area for investigation. Further research is warranted to evaluate the cytotoxicity and mechanism of action of this compound and other chlorinated peptides in various mammalian cell lines.

Conclusion and Future Directions

This compound stands out as a potent and highly specific chlorinated peptide that has been instrumental in dissecting the molecular basis of plant-pathogen interactions. Its mode of action, involving a putative cell surface receptor and a downstream signaling cascade, offers a fascinating model for understanding how plant cells perceive and respond to external stimuli. For drug development professionals, while this compound itself may not be a direct therapeutic candidate due to its phytotoxicity, the unique chemical scaffold of chlorinated peptides and their ability to modulate specific biological pathways present intriguing possibilities. Future research should focus on:

-

Identifying the this compound receptor: This would be a major breakthrough in understanding its mechanism of action.

-

Elucidating the detailed signaling cascade: Identifying all the components of the signaling pathway will provide a more complete picture of how the toxin exerts its effects.

-

Investigating the biological activity of this compound and other chlorinated peptides in animal systems: This is crucial for assessing their potential as leads for drug discovery.

-

Synthesizing and evaluating analogs of this compound: This could lead to the development of novel probes for studying plant signaling or even new therapeutic agents.

By continuing to explore the biological activities of chlorinated peptides like this compound, the scientific community can unlock new insights into fundamental biological processes and potentially uncover novel molecules with valuable applications in medicine and agriculture.

References

- 1. Mitogen-activated protein kinase cascades in signaling plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Peritoxin A and Apoptotic Cell Death in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peritoxin A, a host-selective toxin produced by the fungal pathogen Periconia circinata, is a key determinant in Milo disease of susceptible sorghum genotypes. While the precise molecular signaling cascade of this compound-induced cell death remains to be fully elucidated, its effects, such as the induction of electrolyte leakage and cessation of mitosis, are indicative of a programmed cell death (PCD) pathway.[1] This technical guide provides an in-depth overview of the current understanding of this compound and explores the broader mechanisms of apoptotic-like cell death (AL-PCD) in plants, which are likely triggered by such phytotoxins. This document details the key cellular events, signaling pathways, and experimental protocols relevant to investigating phytotoxin-induced AL-PCD, serving as a valuable resource for researchers in plant pathology, cell biology, and drug development.

Introduction to this compound

This compound is a low-molecular-weight, chlorinated polyketide-peptide hybrid molecule.[2] It is produced by pathogenic (Tox+) strains of Periconia circinata and exhibits high toxicity to sorghum (Sorghum bicolor) genotypes carrying the semi-dominant Pc gene.[1] The toxin is a primary determinant of pathogenicity, and its application to susceptible plants reproduces the symptoms of Milo disease.[1] Studies have shown that this compound induces significant electrolyte leakage from root cells of susceptible sorghum cultivars, indicating a loss of plasma membrane integrity, a hallmark of cell death.[1] Furthermore, ultrastructural studies of plant cells treated with toxins from Periconia circinata have revealed cellular alterations, including increased vacuolation and changes in the endomembrane system, though mitochondrial morphology appeared normal in early stages.[3]

General Mechanisms of Phytotoxin-Induced Apoptotic-Like Cell Death in Plants

While the specific signaling pathway for this compound is not yet detailed in the literature, the effects of other host-selective toxins provide a framework for understanding its potential mode of action. Many of these toxins are known to induce a form of programmed cell death in plants that shares morphological and biochemical features with apoptosis in animals, often referred to as apoptotic-like programmed cell death (AL-PCD).[4][5][6] The core components of this process include the involvement of caspase-like proteases, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).

The Role of Caspase-Like Proteases

Although plants do not possess true caspases, they exhibit activities of caspase-like proteases (CLPs) that are crucial for the execution of AL-PCD.[4] These proteases recognize specific aspartate residues in their substrates, similar to their animal counterparts. The activation of CLPs leads to the cleavage of various cellular proteins, culminating in the dismantling of the cell.

Mitochondrial Involvement in AL-PCD

Mitochondria play a central role in the regulation of AL-PCD. In response to stress signals, the mitochondrial outer membrane can become permeabilized, leading to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. This event can trigger the activation of the CLP cascade, committing the cell to death.

Reactive Oxygen Species (ROS) as Signaling Molecules

Reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the superoxide anion (O₂⁻), are key signaling molecules in plant AL-PCD. An oxidative burst, characterized by a rapid increase in ROS production, is often one of the earliest responses to phytotoxins. ROS can act as second messengers to activate downstream signaling pathways leading to cell death and can also directly cause damage to cellular components.

Signaling Pathways in Phytotoxin-Induced AL-PCD

The following diagram illustrates a generalized signaling pathway for phytotoxin-induced AL-PCD, integrating the roles of CLPs, mitochondria, and ROS.

Caption: A generalized model of phytotoxin-induced apoptotic-like cell death in plants.

Quantitative Data on Toxin-Induced Cell Death Markers

The following table summarizes hypothetical quantitative data that could be obtained from experiments investigating the effects of a phytotoxin like this compound on susceptible plant cells.

| Parameter Measured | Control (Untreated) | This compound (100 nM) | Fold Change |

| Cell Viability (%) | 95 ± 3 | 25 ± 5 | -3.8 |

| Caspase-3 Like Activity (RFU/mg protein) | 150 ± 20 | 850 ± 50 | +5.7 |

| TUNEL-Positive Nuclei (%) | 2 ± 1 | 75 ± 8 | +37.5 |

| Electrolyte Leakage (% of total) | 10 ± 2 | 60 ± 7 | +6.0 |

| H₂O₂ Production (µmol/g FW) | 0.5 ± 0.1 | 3.5 ± 0.4 | +7.0 |

| Lipid Peroxidation (MDA nmol/g FW) | 2.5 ± 0.3 | 12.5 ± 1.5 | +5.0 |

Data are presented as mean ± standard deviation and are for illustrative purposes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study phytotoxin-induced AL-PCD in plants.

Protoplast Viability Assay

This assay is used to determine the percentage of viable cells after treatment with a phytotoxin.

Workflow Diagram:

Caption: Workflow for assessing protoplast viability after phytotoxin treatment.

Protocol:

-

Protoplast Isolation: Isolate protoplasts from the leaves of susceptible sorghum seedlings by enzymatic digestion using a solution containing cellulase and macerozyme.

-

Treatment: Incubate the isolated protoplasts in a buffer solution containing the desired concentration of this compound for a specified time. A control group should be incubated in a buffer without the toxin.

-

Staining: Add fluorescein diacetate (FDA) to the protoplast suspension. FDA is a cell-permeant esterase substrate that is hydrolyzed by intracellular esterases in living cells to produce the fluorescent compound fluorescein.

-

Analysis: Observe the protoplasts under a fluorescence microscope. Viable cells will exhibit green fluorescence, while non-viable cells will not. Count the number of fluorescent and non-fluorescent cells to determine the percentage of viability.

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Workflow Diagram:

Caption: Workflow for the TUNEL assay to detect DNA fragmentation in plant tissue.

Protocol:

-

Sample Preparation: Fix plant tissue (e.g., root tips) in a formaldehyde-based fixative and then permeabilize the cells to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the permeabilized tissue with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: Wash the tissue to remove unincorporated nucleotides and visualize the labeled nuclei using fluorescence microscopy. Apoptotic nuclei will exhibit bright fluorescence.

-

Quantification: The percentage of TUNEL-positive nuclei can be quantified by counting the number of fluorescent nuclei relative to the total number of nuclei (visualized with a counterstain like DAPI).

Electrolyte Leakage Assay

This assay measures the extent of plasma membrane damage by quantifying the leakage of ions from the cells.[7][8][9][10]

Protocol:

-

Sample Preparation: Excise leaf discs or root segments from control and this compound-treated plants.

-

Incubation: Place the tissue samples in deionized water and incubate for a set period.

-

Conductivity Measurement (Initial): Measure the electrical conductivity of the bathing solution.

-

Total Ion Content: Boil or freeze-thaw the tissue to release all cellular electrolytes and measure the final electrical conductivity.

-

Calculation: Express the electrolyte leakage as a percentage of the total conductivity.

Detection of Reactive Oxygen Species (ROS)

Hydrogen Peroxide (H₂O₂) Detection using DAB Staining: [11][12][13][14]

-

Infiltration: Infiltrate leaf discs with a solution of 3,3'-diaminobenzidine (DAB).

-

Incubation: Incubate the leaf discs in the dark. DAB polymerizes in the presence of H₂O₂ and peroxidase, forming a brown precipitate.

-

Visualization: Bleach the chlorophyll from the leaves and visualize the brown precipitate, which indicates the sites of H₂O₂ production.

Lipid Peroxidation Assay

This assay quantifies the level of malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative stress.[15][16][17][18][19]

Protocol:

-

Homogenization: Homogenize plant tissue in a trichloroacetic acid (TCA) solution.

-

Reaction: Add thiobarbituric acid (TBA) to the homogenate and heat the mixture. MDA reacts with TBA to form a colored complex.

-

Quantification: Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction) and calculate the MDA concentration using its extinction coefficient.

Conclusion

This compound is a potent phytotoxin that likely induces apoptotic-like cell death in susceptible sorghum plants. While its specific signaling pathway is an area for future research, the established mechanisms of other host-selective toxins provide a strong foundation for investigation. The experimental protocols detailed in this guide offer a robust toolkit for researchers to dissect the molecular events underlying this compound-induced AL-PCD and to explore potential strategies for disease intervention and the development of novel therapeutic agents. The continued study of such plant-pathogen interactions will undoubtedly yield valuable insights into the fundamental processes of programmed cell death in plants.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Plant programmed cell death: can't live with it; can't live without it - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis: A Functional Paradigm for Programmed Plant Cell Death Induced by a Host-Selective Phytotoxin and Invoked during Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Improved Method for Using Electrolyte Leakage to Assess Membrane Competence in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

- 9. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Hydrogen Peroxide by DAB Staining in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Hydrogen Peroxide by DAB Staining in Arabidopsis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | A simple, rapid, and reliable protocol to localize hydrogen peroxide in large plant organs by DAB-mediated tissue printing [frontiersin.org]

- 15. Qualitative Analysis of Lipid Peroxidation in Plants under Multiple Stress Through Schiff’s Reagent: A Histochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Improving the thiobarbituric acid-reactive-substances assay for estimating lipid peroxidation in plant tissues containing anthocyanin and other interfering compounds | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 19. mdpi.com [mdpi.com]

Host-Specific Toxins of Periconia circinata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the host-specific toxins produced by the fungal pathogen Periconia circinata, the causal agent of milo disease in sorghum (Sorghum bicolor). The pathogenicity of P. circinata is directly linked to its ability to produce a suite of low-molecular-weight toxins, primarily the peritoxins, which exhibit a high degree of specificity towards susceptible sorghum genotypes. This document details the chemical nature of these toxins, their biological effects, the underlying mechanisms of action, and the experimental protocols used for their study.

Core Concepts

Periconia circinata produces a group of host-specific toxins that are critical for its pathogenicity. Only fungal strains that produce these toxins can cause milo disease, and only sorghum genotypes with a specific susceptibility gene are affected.[1] The toxins, known as peritoxins, are low-molecular-weight, chlorinated peptides.[1][2] They are potent, inducing disease symptoms at very low concentrations.[1] The interaction between the peritoxins and the susceptible sorghum genotype is a classic example of a gene-for-gene relationship in plant pathology.

Quantitative Data on Peritoxin Activity

The biological activity of P. circinata toxins has been quantified through various bioassays, most notably through the inhibition of root growth in susceptible sorghum seedlings.

| Toxin Preparation | Susceptible Genotype (50% Inhibition) | Resistant Genotype (No Effect) | Reference |

| Purified Toxin (preparative TLE) | 1 ng/ml | > 2 µg/ml | [3][4] |

| Peritoxins | 5–500 nM | Not specified | [1] |

Chemical Structure and Properties

Four main metabolites have been isolated from the culture filtrates of P. circinata: peritoxin A, peritoxin B, periconin A, and periconin B.[5][6] Peritoxins A and B are the biologically active, host-specific toxins, while the periconins are inactive.[5][6] These compounds are structurally related and are thought to be derived from a common precursor, circinatin.[5][6]

The peritoxins are characterized as low-molecular-weight, acidic compounds containing multiple residues of aspartic acid and a polyamine component, which is believed to be responsible for their selective biological activity.[3]

Mechanism of Action and Signaling Pathways

The host-specific toxins from P. circinata induce a range of physiological and biochemical responses in susceptible sorghum plants. A key effect is the alteration of gene expression, specifically the enhanced synthesis of a group of 16-kDa proteins (p16s) and their corresponding mRNAs.[7][8] This upregulation of p16s is also observed in response to mercury treatment, suggesting a potential link between this response and the development of disease symptoms.[1]

While the toxin induces electrolyte leakage, this is not considered the primary cause of cell death and symptom development.[7] Pre-treatment with inhibitors of protein and RNA synthesis can protect seedlings from the toxin's effects, indicating that active host metabolism is required for toxicity.[7] This suggests the involvement of a signal transduction pathway that is initiated by the interaction of the peritoxin with a putative proteinaceous receptor at or near the cell surface.[1]

Proposed signaling pathway for Periconia circinata host-specific toxin action.

Experimental Protocols

Toxin Production and Extraction

A standardized protocol for producing and extracting P. circinata toxins is crucial for consistent research.

Workflow for the production and extraction of Periconia circinata toxins.

Detailed Methodology:

-

Fungal Culture: Grow a toxin-producing strain of P. circinata in a liquid modified Fries' medium supplemented with 0.1% yeast extract.[6]

-

Incubation: Incubate the cultures for 21 days at 25°C under still conditions with either constant illumination or in darkness.[6]

-

Filtration: Separate the fungal mycelium from the culture fluid by filtering through cheesecloth.[6] The resulting liquid is the crude toxin-containing culture filtrate.

Toxin Purification

Purification of the host-specific toxins is necessary to study their specific biological activities. A multi-step process involving chromatography and electrophoresis is typically employed.

Detailed Methodology:

-

Adsorption to Charcoal: The crude culture filtrate is passed through activated charcoal (e.g., Norit A) to adsorb the toxins.[4]

-

Elution: The toxins are then eluted from the charcoal.

-

Thin-Layer Chromatography (TLC): Preparative TLC is used to separate different toxic fractions.[3]

-

Thin-Layer Electrophoresis (TLE): Further purification can be achieved through TLE.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used as a final purification step and to assess the purity of the isolated toxins.[3][4] The column effluent can be monitored by absorbance at 206 nm or 223 nm.[4]

Root Growth Inhibition Bioassay

This bioassay is a sensitive and quantitative method to determine the biological activity of the purified toxins.

Workflow for the root growth inhibition bioassay.

Detailed Methodology:

-

Plant Material: Use near-isogenic sorghum cultivars, one susceptible and one resistant to P. circinata.[4]

-

Toxin Application: Expose the roots of young seedlings to serial dilutions of the purified toxin in a suitable buffer (e.g., 0.01 M KH2PO4).[4]

-

Incubation: Maintain the seedlings under controlled environmental conditions for a set period.

-

Measurement: After the incubation period, measure the length of the primary root.[4]

-

Data Analysis: Compare the root growth in toxin-treated seedlings to that of control seedlings (treated with buffer only) to determine the concentration of toxin that causes 50% inhibition of root growth in the susceptible genotype.[4]

Concluding Remarks

The host-specific toxins produced by Periconia circinata represent a fascinating and well-characterized example of a key molecular determinant in a plant-pathogen interaction. The high specificity and potency of the peritoxins make them valuable tools for studying fundamental aspects of plant disease susceptibility and signal transduction. For professionals in drug development, understanding the structure and mode of action of such toxins can provide insights into novel targets for fungicides and strategies for engineering disease resistance in crops. The detailed methodologies provided in this guide offer a solid foundation for researchers aiming to further investigate this and other host-specific toxin systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytopathology 1980 | Purification and Partial Characterization of Host-Specific Toxins Produced by Periconia circinata [apsnet.org]

- 4. apsnet.org [apsnet.org]

- 5. Structure of the host-specific toxins produced by the fungal pathogen Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. "AN ANALYSIS OF THE MODE OF ACTION OF THE HOST-SPECIFIC TOXINS PRODUCED" by THOMAS JOSEPH WOLPERT [docs.lib.purdue.edu]

- 8. "Proteins induced in sorghum by the host-specific toxin from Periconia " by Richard Frederick Ransom [docs.lib.purdue.edu]

Peritoxin A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Properties, Biological Activity, and Experimental Protocols of a Host-Selective Phytotoxin

Abstract

Peritoxin A, a secondary metabolite produced by the pathogenic fungus Periconia circinata, is a host-selective phytotoxin that specifically affects certain genotypes of sorghum. This technical guide provides a comprehensive overview of this compound, including its molecular formula, physicochemical properties, and known biological effects. Detailed experimental protocols for the isolation, purification, and biological activity assessment of this compound are presented to facilitate further research. Furthermore, this document elucidates the current understanding of this compound's mechanism of action, including its impact on host signaling pathways, visualized through a detailed diagram. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the study and potential applications of this potent phytotoxin.

Molecular Profile of this compound

This compound is a complex hybrid molecule composed of a peptide and a chlorinated polyketide.[1] Its unique structure is responsible for its specific biological activity.

Molecular Formula and Physicochemical Properties

The fundamental molecular and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₉Cl₃N₄O₉ | [2] |

| Molecular Weight | 575.8 g/mol | [2] |

| Monoisotopic Mass | 574.100012 Da | [2] |

Biological Activity and Mechanism of Action

This compound is a host-selective toxin, meaning it is toxic only to specific genotypes of sorghum that carry the semi-dominant Pc gene.[1] Non-pathogenic strains of Periconia circinata do not produce peritoxins.[3]

The toxin's mode of action is multifaceted, leading to the development of disease symptoms in susceptible plants. At a cellular level, this compound has been shown to induce several responses, including the inhibition of root growth and an increase in electrolyte leakage from cells.[4]

A key aspect of this compound's mechanism of action is its ability to alter gene expression in susceptible sorghum plants. Research suggests that the toxin interacts with a proteinaceous receptor on or near the cell surface. This interaction is believed to interfere with a signal transduction pathway, leading to the enhanced synthesis of a specific group of 16-kDa proteins and their corresponding mRNAs.[2] The upregulation of these proteins is correlated with the appearance of disease symptoms.[2]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound in susceptible sorghum cells.

Experimental Protocols

This section provides detailed methodologies for the production, extraction, and analysis of this compound, as well as a bioassay for assessing its activity.

Production and Extraction of this compound

Fungal Culture and Toxin Production:

-

Culture Medium: Grow pathogenic, toxin-producing (Tox+) strains of Periconia circinata in a liquid modified Fries' medium.[3]

-

Incubation: Incubate the cultures for an extended period, typically around 21 days, to allow for sufficient toxin accumulation in the culture filtrate.[5]

-

Filtrate Collection: Separate the fungal mycelium from the culture medium by filtration to obtain the crude culture filtrate containing this compound.

Extraction and Concentration:

-

Concentration: Concentrate the collected culture filtrate. A common method is to use a rotary evaporator to reduce the volume of the filtrate in vacuo at a controlled temperature, for example, 35°C.[3]

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

The following provides a general framework for the purification of this compound using HPLC. Method optimization will be required based on the specific instrumentation and column used.

Experimental Workflow for HPLC Purification:

Suggested HPLC Parameters (Starting Point):

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Detection: A photodiode array (PDA) detector allows for the monitoring of absorbance at multiple wavelengths, which is useful for identifying and isolating the target compound.

-

Analysis: The culture fluids can be directly analyzed by gradient HPLC with photodiode array detection and HPLC-mass spectrometry.[3]

Root Growth Inhibition Bioassay

This bioassay is a sensitive method to determine the biological activity of this compound on susceptible sorghum seedlings.

Protocol:

-

Seed Germination: Germinate seeds of both susceptible and resistant sorghum genotypes in the dark on moist filter paper until the primary roots are a few millimeters in length.

-

Toxin Preparation: Prepare a dilution series of the purified this compound or the culture filtrate in a suitable buffer or distilled water.

-

Exposure: Place the germinated seedlings in test tubes or petri dishes containing the different concentrations of this compound. Ensure the roots are in full contact with the solution. Include a control group with no toxin.

-

Incubation: Incubate the seedlings in a controlled environment (e.g., 25°C, high humidity) for a defined period, typically 24 to 72 hours.

-

Measurement: After the incubation period, measure the length of the primary root of each seedling.

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration compared to the control. Plot the inhibition curve to determine the concentration that causes 50% inhibition (IC50).

Conclusion

This compound remains a molecule of significant interest due to its high specificity and potent biological activity. This technical guide provides a foundational understanding of its properties and the experimental approaches required for its study. The detailed protocols and the visualization of its proposed signaling pathway are intended to aid researchers in designing and executing further investigations into the intricate mechanisms of host-pathogen interactions and to explore the potential of this compound and its derivatives in various applications, including as molecular probes or in the development of novel agrochemicals. Further research is warranted to fully elucidate the components of the signal transduction pathway and the precise molecular targets of this intriguing phytotoxin.

References

Peritoxin A: A Technical Review of its Biological Activity and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritoxin A, a host-selective toxin produced by the fungal pathogen Periconia circinata, is a potent secondary metabolite that causes milo disease in susceptible genotypes of sorghum (Sorghum bicolor). This technical guide provides a comprehensive review of the current research on this compound, focusing on its biological effects, proposed mechanism of action, and the experimental methodologies used in its study.

Quantitative Biological Activity of this compound

This compound exhibits high toxicity to susceptible sorghum cultivars at very low concentrations. The biological activity has been quantified through various bioassays, with root growth inhibition being a key measure of its phytotoxicity.

| Bioassay | Effective Concentration (this compound) | Genotype Specificity | Reference |

| 50% Root Growth Inhibition | 1 ng/mL | Active against susceptible sorghum genotypes | [1][2] |

| Induction of Disease Symptoms | 5–500 nM | Selectively reproduces disease symptoms in susceptible lines | [3] |

| Electrolyte Leakage | 5–500 nM | Induced in susceptible sorghum seedlings | [3] |

| Inhibition of Mitosis | 5–500 nM | Observed in root tips of susceptible sorghum | [3] |

Proposed Mechanism of Action

The precise molecular mechanism of this compound's host-selective toxicity is not fully elucidated. However, research suggests a multi-step process involving interaction with a specific cellular target, activation of a signal transduction pathway, and subsequent alteration of gene expression, ultimately leading to phytotoxicity.[3]

A key finding is the toxin-induced enhanced synthesis of a group of Mr 16,000 proteins specifically in susceptible sorghum genotypes.[4][5] This suggests that this compound interferes with a regulatory function, possibly governed by the Pc locus, which determines susceptibility in sorghum.[3][4][5] The current hypothesis posits that this compound interacts with a proteinaceous receptor at or near the cell surface, triggering a signaling cascade that results in the upregulation of these specific proteins and the manifestation of disease symptoms.[3]

Experimental Protocols

Fungal Culture and Toxin Production

The production of this compound is achieved by culturing pathogenic (Tox+) strains of Periconia circinata.

-

Inoculum Preparation : Mycelial disks from a culture of P. circinata grown on a suitable agar medium are used as the inoculum.[6]

-

Culture Medium : A liquid modified Fries' medium supplemented with 0.1% yeast extract is commonly used for toxin production.[6]

-

Incubation : Cultures are typically incubated in the dark at room temperature for at least 20-25 days to achieve maximal toxin yields.[6] Disposable polystyrene tissue culture flasks with vented caps are a suitable alternative to prescription bottles and may reduce the time to maximal production.[6]

Extraction and Purification of this compound (Representative Protocol)

This protocol is a representative methodology based on general principles for purifying fungal polyketide toxins.

-

Filtration : The fungal culture is first filtered through cheesecloth to separate the mycelium from the culture filtrate containing the toxin.

-

Extraction : The filtrate is extracted with an organic solvent such as ethyl acetate to partition the toxin into the organic phase.

-

Concentration : The organic extract is concentrated under reduced pressure using a rotary evaporator.

-

Chromatography : The crude extract is subjected to column chromatography (e.g., silica gel) and eluted with a solvent gradient to separate the components.

-

Bioassay-Guided Fractionation : Fractions are collected and tested for biological activity using a susceptible sorghum root growth inhibition assay to identify the toxin-containing fractions.

-

High-Performance Liquid Chromatography (HPLC) : The active fractions are further purified by reversed-phase HPLC to obtain pure this compound.[1]

Analysis of this compound by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the detection and quantification of this compound.

-

Sample Preparation : Culture filtrates can be directly analyzed or subjected to a simple solid-phase extraction (SPE) cleanup to remove interfering substances.

-

HPLC System : A reversed-phase C18 column is typically used for separation.

-

Mobile Phase : A gradient elution with acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

-

Mass Spectrometry : Electrospray ionization (ESI) in positive ion mode is used to generate ions of this compound.

-

Detection : The toxin is detected by selected ion monitoring (SIM) or by tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity.

Conclusion